molecular formula C8H10N2O3S B8307204 Methyl 3-(N'-methylureido)thiophene-2-carboxylate

Methyl 3-(N'-methylureido)thiophene-2-carboxylate

Cat. No. B8307204
M. Wt: 214.24 g/mol
InChI Key: UUQKDZFQRHHFCE-UHFFFAOYSA-N
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Patent
US04866065

Procedure details

Methyl 3-(N'-methylureido)thiophene-2-carboxylate (4,2 g, 20 mmol) was suspended with stirring in 5% aqueous potassium hydroxide (50 ml). Dimethylformamide was added until a clear solution was obtained. Stirring was continued for 30 min, whereafter the solution was neutralized with acetic acid. This afforded a crystalline precipitate of the title compound, which was separated by filtration and washed with water. M.p.>300° C.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:14])[NH:4][C:5]1[CH:9]=[CH:8][S:7][C:6]=1[C:10](OC)=[O:11].CN(C)C=O.C(O)(=O)C>[OH-].[K+]>[CH3:1][N:2]1[C:10](=[O:11])[C:6]2[S:7][CH:8]=[CH:9][C:5]=2[NH:4][C:3]1=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
CNC(NC1=C(SC=C1)C(=O)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(NC2=C(C1=O)SC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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